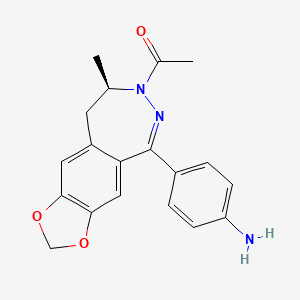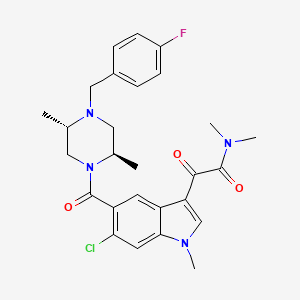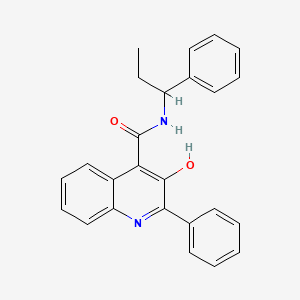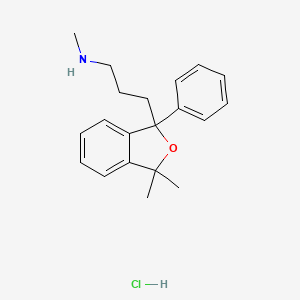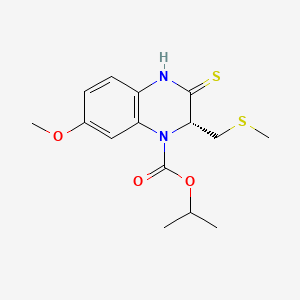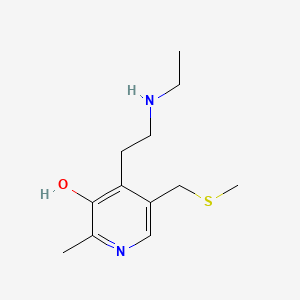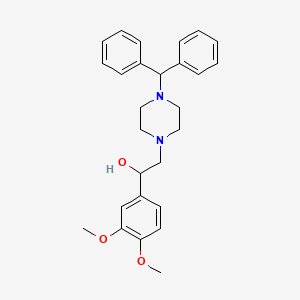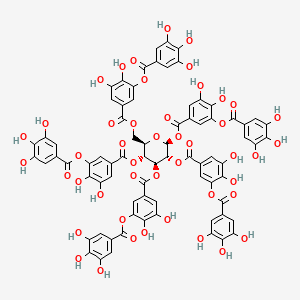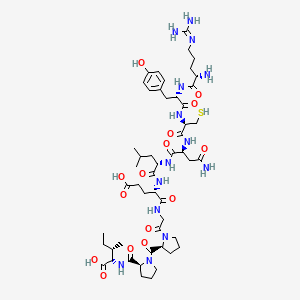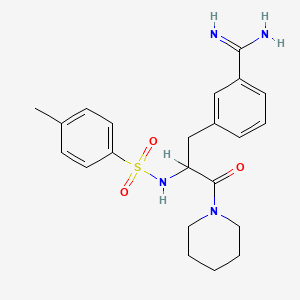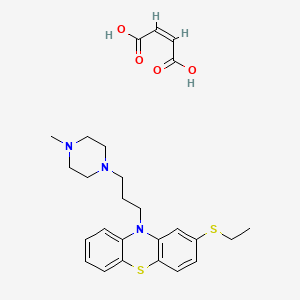
Thiethylperazinmaleat
Übersicht
Beschreibung
Thiethylperazinmaleat ist eine Verbindung, die zur Klasse der Phenothiazine gehört und hauptsächlich als Antiemetikum eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Behandlung von Übelkeit und Erbrechen, die mit Anästhesie, leicht emetogenen Krebschemotherapeutika, Strahlentherapie und Toxinen einhergehen . This compound ist ein Dopaminantagonist und interagiert auch mit anderen Rezeptoren, wie Serotonin- und Histaminrezeptoren .
Wissenschaftliche Forschungsanwendungen
Thiethylperazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying phenothiazine derivatives and their reactions.
Industry: It is used in the pharmaceutical industry for the production of antiemetic drugs.
Wirkmechanismus
Target of Action
Thiethylperazine maleate, also known as Thiethylperazine dimaleate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT 2A, 5-HT 2C), muscarinic acetylcholine receptors (mAChRs 1 through 5), α1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, and immune response.
Mode of Action
Thiethylperazine maleate exerts its therapeutic effect by blocking dopamine receptors in the brain . It is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .
Biochemical Pathways
Its antagonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation and other central nervous system functions .
Pharmacokinetics
Thiethylperazine maleate is highly lipophilic and binds with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and penetrates the placenta . It is mainly metabolized in the liver, and only 3% is eliminated unchanged . The half-life of Thiethylperazine maleate is approximately 12 hours .
Result of Action
The molecular and cellular effects of Thiethylperazine maleate’s action primarily involve the modulation of neurotransmission. By blocking dopamine and serotonin receptors, it can alter the transmission of these neurotransmitters, potentially affecting mood and other neurological functions . It also activates the transport protein ABCC1 that clears beta-amyloid from brains of mice .
Action Environment
The action, efficacy, and stability of Thiethylperazine maleate can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross biological membranes, which can be influenced by the lipid composition of these membranes. Additionally, its metabolism in the liver suggests that liver function and the presence of other drugs can affect its action .
Zukünftige Richtungen
Thiethylperazine is being investigated in a Phase 2 proof-of-concept clinical trial to see if it might help people with Alzheimer’s disease by working to slow or stop the early events that underlie disease progression . Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism .
Biochemische Analyse
Biochemical Properties
Thiethylperazine Maleate is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . The biochemical interactions of Thiethylperazine Maleate are primarily due to its antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .
Cellular Effects
Thiethylperazine Maleate influences cell function by affecting the vomiting center in the reticular formation of the medulla oblongata and the chemoreceptor zone that triggers the gag reflex in the fourth ventricle of the brain . It is likely that the drug also inhibits the afferent impulses of the autonomic nervous system via the vagus nerve .
Molecular Mechanism
The molecular mechanism of action of Thiethylperazine Maleate is primarily due to its antagonistic effects on dopamine and serotonin type 2 receptors . By binding to these receptors, Thiethylperazine Maleate inhibits their function, leading to its therapeutic effects .
Temporal Effects in Laboratory Settings
A new voltammetric method has been proposed for high sensitive Thiethylperazine Maleate determination, using a glassy carbon electrode modified with semi-graphitized carbon nanofibers/MnO nanocomposite . This method has been successfully applied to highly sensitive Thiethylperazine Maleate determination in complex matrices, such as tablets and plasma with good recovery .
Dosage Effects in Animal Models
The pharmacokinetics of Thiethylperazine Maleate in humans have not been thoroughly studied . It is well absorbed after oral administration, very lipophilic, and highly bound to plasma membranes and proteins . It accumulates in organs with high blood flow and easily crosses the placenta .
Metabolic Pathways
Thiethylperazine Maleate is metabolized mainly in the liver, with only 3% excreted unchanged by the kidneys . It is excreted mainly in the urine, primarily in the form of metabolites .
Transport and Distribution
Thiethylperazine Maleate is highly bound to plasma membranes and proteins, and it accumulates in organs with high blood flow . This suggests that it may interact with transporters or binding proteins that facilitate its distribution within cells and tissues .
Subcellular Localization
Given its lipophilic nature and high binding to plasma membranes and proteins, it is likely that it localizes to areas of the cell where these components are abundant .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thiethylperazin umfasst mehrere Schritte. Die Goldberg-Reaktion zwischen 3-(Ethylsulfanyl)anilin und 2-Chlorbenzoesäure bildet ein Diarylamin-Zwischenprodukt. Dieses Zwischenprodukt wird thermolytisch von der Carboxylgruppe befreit, um ein Phenothiazinderivat zu bilden. Der letzte Schritt beinhaltet die Alkylierung mit 1-(γ-Chlorpropyl)-4-methylpiperazin in Gegenwart von Natriumamid, um Thiethylperazin zu ergeben .
Industrielle Produktionsmethoden
Die industrielle Produktion von Thiethylperazinmaleat beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren umfasst eine präzise Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig kristallisiert und gereinigt, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen
Thiethylperazinmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Sulfid umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und substituierte Derivate von Thiethylperazin .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung von Phenothiazinderivaten und ihren Reaktionen verwendet.
Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Antiemetika verwendet.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Antagonismus von Dopaminrezeptoren (DRD1, DRD2, DRD4) und Serotoninrezeptoren (5-HT2A, 5-HT2C) aus. Es interagiert auch mit muskarinischen Acetylcholinrezeptoren und Histaminrezeptoren. Diese Multi-Rezeptor-Interaktion trägt zur Reduzierung von Übelkeit und Erbrechen bei, indem sie das Brechzentrum im Gehirn beeinflusst .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prochlorperazin: Ein weiteres Phenothiazinderivat, das als Antiemetikum und Antipsychotikum verwendet wird.
Chlorpromazin: Wird hauptsächlich als Antipsychotikum verwendet, hat aber auch Antiemetika-Eigenschaften.
Promethazin: Bekannt für seine Antihistamin- und Antiemetika-Wirkungen.
Einzigartigkeit
Thiethylperazinmaleat ist einzigartig aufgrund seines spezifischen Rezeptorprofils und seiner Fähigkeit, Beta-Amyloid zu entfernen, was bei anderen Phenothiazinderivaten nicht üblich ist. Dies macht es zu einem vielversprechenden Kandidaten für die Forschung an neurodegenerativen Erkrankungen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Thiethylperazine maleate can be achieved via a multi-step process involving the reaction of several starting materials. The key steps in the synthesis pathway include the preparation of the intermediate compound Thiethylperazine, followed by its reaction with maleic acid to form Thiethylperazine maleate.", "Starting Materials": [ "Ethyl iodide", "Thiophene", "Piperazine", "Maleic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of Thiethylperazine", "a. Combine Thiophene and Piperazine in a reaction flask", "b. Add Ethyl iodide to the reaction flask and stir", "c. Heat the reaction mixture under reflux for 24 hours", "d. Cool the reaction mixture and extract the product with Diethyl ether", "e. Wash the organic layer with Hydrochloric acid and then with Sodium hydroxide solution", "f. Dry the organic layer with Anhydrous sodium sulfate and evaporate the solvent to obtain Thiethylperazine", "Step 2: Synthesis of Thiethylperazine maleate", "a. Dissolve Thiethylperazine in a mixture of Water and Maleic acid", "b. Heat the reaction mixture under reflux for 4 hours", "c. Cool the reaction mixture and filter the product", "d. Wash the product with Water and dry it to obtain Thiethylperazine maleate" ] } | |
| 1179-69-7 | |
Molekularformel |
C30H37N3O8S2 |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
Isomerische SMILES |
CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Siedepunkt |
227 °C @ 0.01 mm Hg |
Color/Form |
Crystals from acetone |
melting_point |
62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
| 1179-69-7 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1420-55-9 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/ FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/ 4.87e-03 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


